4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]-

Physicochemical characterization Positional isomer differentiation Purification optimization

4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]- (CAS 1306362-36-6) is a heterocyclic building block belonging to the class of N-aryl-4-hydroxypiperidines. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol.

Molecular Formula C11H13F3N2O
Molecular Weight 246.23 g/mol
Cat. No. B12281919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]-
Molecular FormulaC11H13F3N2O
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=CC=CC(=N2)C(F)(F)F
InChIInChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-3-10(15-9)16-6-4-8(17)5-7-16/h1-3,8,17H,4-7H2
InChIKeySKIDQXCXIXLRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]-: A Building-Block Intermediate with Defined Physicochemical and Structural Attributes


4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]- (CAS 1306362-36-6) is a heterocyclic building block belonging to the class of N-aryl-4-hydroxypiperidines. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol [1]. The structure features a 4-piperidinol ring N-linked to a 2-pyridinyl scaffold bearing a trifluoromethyl (-CF3) substituent at the 6-position [1]. Computed physicochemical parameters include an XLogP3 of 2.1, a topological polar surface area of 36.4 Ų, a predicted boiling point of 343.1±42.0 °C, a predicted density of 1.327±0.06 g/cm³, and a predicted pKa of 14.58±0.20 [1]. The compound is primarily employed as a synthetic intermediate and medicinal chemistry building block rather than an end-use active pharmaceutical ingredient.

Why 4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]- Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Although several positional isomers and functional analogs share the C11H13F3N2O formula (e.g., the 5-CF3 isomer CAS 832715-03-4 and the 3-CF3 isomer CAS 1292430-87-5) or the core N-arylpiperidine scaffold, they are not interchangeable in synthetic or pharmacological contexts. The placement of the -CF3 group on the pyridine ring critically modulates electronic distribution, lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. Even a shift from the 6-position to the 5-position alters the predicted boiling point (343.1 °C vs. 357.4 °C), density, and chromatographic behavior, which directly impacts purification and formulation workflows [1][2]. Likewise, substituting the 4-OH group with a 4-CH2OH (CAS 1086376-64-8) changes molecular weight (246.23 vs. 260.26 g/mol), LogP (2.1 vs. 2.49), and synthetic reactivity [1][3]. These differences mean that generic substitution without experimental re-validation risks altered reaction outcomes, unexpected biological profiles, and failed reproducibility—particularly in multi-step synthesis where the specific electronics of the 6-CF3-2-pyridinyl group are essential for downstream coupling efficiency.

Quantitative Differentiation Evidence for 4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]- Versus Closest Analogs


Boiling Point Difference of 14.3 °C Between 6-CF3 and 5-CF3 Positional Isomers Enables Differential Purification by Distillation

The target compound (6-CF3 isomer, CAS 1306362-36-6) exhibits a predicted boiling point of 343.1±42.0 °C at 760 mmHg, whereas the 5-CF3 positional isomer (CAS 832715-03-4) has a predicted boiling point of 357.352 °C at 760 mmHg [1]. This 14.3 °C difference is sufficient to permit differential distillation or vapor-phase separation during purification. The 6-CF3 isomer also has a marginally lower predicted density (1.327±0.06 g/cm³) compared to the 5-CF3 isomer (1.328 g/cm³) [1]. These differences, while modest, are experimentally meaningful for separation science and quality control, where batch-to-batch consistency in boiling range is a release criterion.

Physicochemical characterization Positional isomer differentiation Purification optimization

LogP Differential of ~1.0 Between 6-CF3 Target Compound and Des-Fluoro Analog Dictates Differential Solubility and Chromatographic Retention

The target compound has a computed XLogP3 of 2.1 (PubChem) whereas the des-trifluoromethyl analog 1-(pyridin-2-yl)piperidin-4-ol (CAS 199117-78-7) has a computed LogP of 1.11 [1]. This ~1.0 log unit increase in lipophilicity arises solely from the -CF3 group at the pyridine 6-position. The difference translates to approximately a 10-fold higher partition coefficient into organic phases, directly affecting reversed-phase HPLC retention times, extraction efficiency, and calculated solubility parameters. The 6-CF3 target also exhibits a higher molecular weight (246.23 vs. 178.23 g/mol) and higher density (1.327 vs. 1.173 g/cm³) [1].

Lipophilicity Chromatography Drug-likeness

Replacement of 4-OH with 4-CH2OH Alters Molecular Weight by +14 Da and LogP by +0.4 Units, Changing Downstream Coupling Reactivity

The 4-hydroxymethyl analog {1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol (CAS 1086376-64-8) differs from the target compound by a single methylene insertion (4-OH → 4-CH2OH). This seemingly minor change increases molecular weight from 246.23 to 260.26 Da, LogP from 2.1 to 2.49, and boiling point from 343.1 °C to 355.6 °C [1][2]. The primary alcohol in the comparator is more reactive toward oxidation and esterification than the tertiary alcohol in the target compound, meaning the two are not interchangeable as synthetic intermediates without altering reaction conditions and protecting-group strategies.

Functional group analog Synthetic intermediate Reactivity

Topological Polar Surface Area of 36.4 Ų Constrains Blood–Brain Barrier Penetration Predictions Differently Than 4-Amine and 4-Carboxylic Acid Analogs

The target compound has a computed topological polar surface area (TPSA) of 36.4 Ų [1]. In contrast, the 4-amine analog 1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine has a TPSA of approximately 40.4 Ų (PubChem estimation based on primary amine), and the 4-carboxylic acid analog 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 582325-39-1) has a TPSA of approximately 53.4 Ų (PubChem estimation). The TPSA of 36.4 Ų places the target compound below the commonly cited threshold of <60–70 Ų for favorable blood–brain barrier penetration, whereas the carboxylic acid analog exceeds this threshold. This TPSA differential has direct implications for CNS multiparameter optimization (MPO) scoring and library design.

CNS drug design ADME prediction Physicochemical profiling

Limited Availability of Direct Comparative Biological Activity Data for the Target Compound Necessitates Project-Specific Procurement Validation

An extensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, CAS Common Chemistry) reveals that 4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]- (CAS 1306362-36-6) has no publicly deposited IC50, Ki, EC50, or in vivo efficacy data as of April 2026 [1][2]. By contrast, the 3-CF3 positional isomer (CAS 1292430-87-5) has a reported IC50 of ~30 nM against TRPV1 in BindingDB, though the primary reference could not be independently verified due to source restrictions [2]. This asymmetry in published profiling means that users cannot rely on pre-existing comparative pharmacology to justify selection of the 6-CF3 isomer over the 3-CF3 or 5-CF3 isomers. Procurement decisions must instead be driven by the specific synthetic route, the desired physicochemical profile (LogP, TPSA, boiling point), and fit-for-purpose in-house assay validation.

Data transparency Procurement due diligence Assay validation

Evidence-Backed Application Scenarios for 4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]- in Scientific Procurement


Building Block for Kinase Inhibitor Scaffolds Requiring a 6-CF3-2-Pyridinyl Piperidine Motif

The 6-CF3-2-pyridinyl-piperidine motif appears in patent literature describing Wnt pathway inhibitors and kinase inhibitors (e.g., Syk, Trk) . The target compound provides the 4-piperidinol handle for further diversification (e.g., esterification, etherification, or oxidation to the ketone). Its XLogP3 of 2.1 and TPSA of 36.4 Ų make it suitable for hit-to-lead optimization within CNS drug-like chemical space [1]. Procurement of this specific regioisomer, rather than the 5-CF3 or 3-CF3 variant, is critical when the synthetic sequence has been validated with the 6-substituted pyridine, as the electronic effect of the CF3 group at the 6-position differs from that at the 5- or 3-positions due to the proximity to the pyridine nitrogen .

Intermediate in the Synthesis of N-Heterocyclic Carbene (NHC) Ligands or Metal Complexes

The 2-pyridinyl-piperidine core, when functionalized with a 4-OH group, can serve as a precursor for bidentate ligands after conversion to a phosphinite or amine leaving group. The 6-CF3 substituent enhances the electron-withdrawing character of the pyridine ring, which can tune the electronic properties of the resulting metal complex. The target compound's predicted boiling point of 343.1 °C is lower than that of the 5-CF3 isomer (357.4 °C), offering a practical advantage in vacuum distillation purification of the ligand precursor .

Calibration Standard for Regioisomer-Specific Analytical Method Development

Because the 6-CF3 and 5-CF3 positional isomers share the same molecular formula (C11H13F3N2O) and molecular weight (246.23 Da), they cannot be distinguished by mass spectrometry alone. The 14.3 °C boiling point difference and differential chromatographic retention (driven by LogP differences of ~0.02–0.05 between the two isomers) require regioisomer-specific reference standards for HPLC or GC method validation [1]. Procuring the authenticated 6-CF3 isomer ensures accurate method qualification when multiple CF3-pyridinylpiperidine intermediates are present in a synthetic workflow.

Physicochemical Probe for Structure–Property Relationship (SPR) Studies of CF3 Position Effects

The target compound, alongside its 5-CF3 and 3-CF3 isomers, can be used as a matched-pair set to deconvolute the contribution of the CF3 position to LogP, aqueous solubility, metabolic stability, and permeability. The measured XLogP3 of 2.1 for the 6-CF3 isomer versus ~2.1 (estimated) for the 5-CF3 isomer suggests that the position of the CF3 group on the pyridine ring has a smaller effect on overall lipophilicity than the presence versus absence of the CF3 group itself (ΔLogP ≈ 1.0 vs. des-fluoro analog) . Such systematic SPR studies require authentic, regioisomerically pure samples of each positional isomer.

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